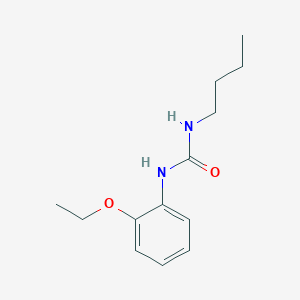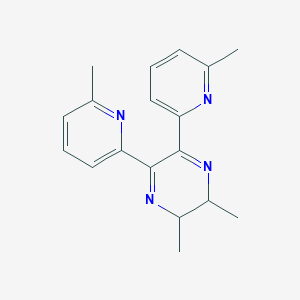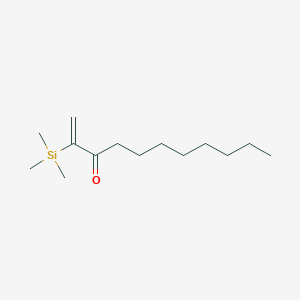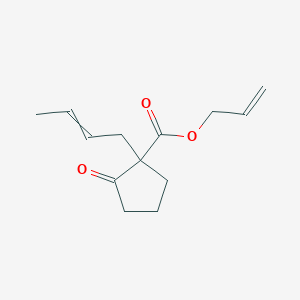![molecular formula C19H25N5 B14403564 N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-81-8](/img/structure/B14403564.png)
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a phenyl group at the 1-position and dibutylamine substituents at the nitrogen atoms.
准备方法
The synthesis of N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of the pyrazolo[3,4-b]pyrazine core, which can then be further functionalized with phenyl and dibutylamine groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives. Substitution reactions with halogenating agents can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
科学研究应用
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of structure-activity relationships and the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.
作用机制
The mechanism of action of N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity.
For instance, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Alternatively, it may interact with receptors to modulate their signaling pathways, resulting in therapeutic effects.
相似化合物的比较
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines . These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring fused to the pyrazole ring, which can influence their electronic properties and biological activities. They are known for their potential as kinase inhibitors and anti-inflammatory agents.
Pyrazolo[3,4-b]quinolines: These compounds have a quinoline ring fused to the pyrazole ring, which can enhance their stability and bioavailability. They are studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which can modulate its interactions with molecular targets and influence its biological activities.
属性
CAS 编号 |
87594-81-8 |
|---|---|
分子式 |
C19H25N5 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
N,N-dibutyl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C19H25N5/c1-3-5-12-23(13-6-4-2)18-15-20-19-17(22-18)14-21-24(19)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3 |
InChI 键 |
MJIPCIHGTQIXMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)

![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)



![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)


